molecular formula C14H20O7 B1339858 [(3aR,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate

[(3aR,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate

Cat. No.: B1339858
M. Wt: 300.3 g/mol
InChI Key: AOIUJMXBARBXRG-GGZOMVNGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3aR,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate is a synthetic derivative of glucofuranose. It is characterized by the presence of acetyl and isopropylidene groups, which provide unique chemical properties and reactivity. This compound is often used in carbohydrate chemistry as a protected form of glucose, allowing for selective reactions at specific hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3aR,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate typically involves the protection of glucose derivatives. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

[(3aR,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[(3aR,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate has several applications in scientific research:

    Chemistry: Used as a protected glucose derivative in synthetic organic chemistry.

    Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the synthesis of complex carbohydrates and glycosides

Mechanism of Action

The mechanism of action of [(3aR,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate involves its ability to act as a protected form of glucose. The isopropylidene groups protect specific hydroxyl groups, allowing selective reactions at other positions. This selective reactivity is crucial for synthesizing complex carbohydrate structures and studying enzyme-substrate interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3aR,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate is unique due to its specific combination of acetyl and isopropylidene groups, providing distinct reactivity and protection patterns. This uniqueness makes it valuable in synthetic organic chemistry and carbohydrate research .

Properties

Molecular Formula

C14H20O7

Molecular Weight

300.3 g/mol

IUPAC Name

[(3aR,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate

InChI

InChI=1S/C14H20O7/c1-7(15)17-10-9(8-6-16-13(2,3)19-8)18-12-11(10)20-14(4,5)21-12/h8,11-12H,6H2,1-5H3/t8-,11-,12-/m1/s1

InChI Key

AOIUJMXBARBXRG-GGZOMVNGSA-N

Isomeric SMILES

CC(=O)OC1=C(O[C@H]2[C@@H]1OC(O2)(C)C)[C@H]3COC(O3)(C)C

Canonical SMILES

CC(=O)OC1=C(OC2C1OC(O2)(C)C)C3COC(O3)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.